Imidazo[1,2-f]phenanthridine
Overview
Description
Imidazo[1,2-f]phenanthridine is a heterocyclic compound that belongs to the class of fused polycyclic aromatic compounds. It is characterized by the fusion of an imidazole ring with a phenanthridine moiety. This compound is known for its unique structural features and significant biological activities, including anti-tumor and anti-acetylcholinesterase properties .
Synthetic Routes and Reaction Conditions:
Palladium-Catalyzed Arylation: One common method involves the reaction of 2-phenyl-1H-imidazoles with 1,2-dihalobenzenes via a tandem palladium-catalyzed N-H/C-H arylation.
Copper-Catalyzed Coupling: Another method includes copper-catalyzed tandem C-N and C-C coupling between 2,2’-diiodo-1,1’-biphenyl and imidazole.
Recyclable Magnetic MOF-Catalyzed Coupling: This involves the coupling and cyclization of 2-(2-bromoaryl)imidazoles with cyclohexane-1,3-diones in the presence of a recyclable Fe3O4@SiO2@MOF-199 catalyst, followed by aromatization.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the use of recyclable catalysts and efficient coupling reactions are promising for scalable synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like manganese dioxide (MnO2).
Reduction: Reduction reactions can be performed using various reducing agents, although specific examples for this compound are less documented.
Substitution: Substitution reactions, particularly involving halogenated derivatives, are common in the synthesis of this compound.
Common Reagents and Conditions:
Oxidation: MnO2 is commonly used for oxidation.
Coupling Reactions: Palladium and copper catalysts are frequently employed.
Major Products:
Scientific Research Applications
Imidazo[1,2-f]phenanthridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of imidazo[1,2-f]phenanthridine involves its interaction with specific molecular targets:
Anti-Tumor Activity: It induces apoptosis in cancer cells by activating caspase-3, upregulating Bax, downregulating Bcl-2, and degrading PARP expression.
Acetylcholinesterase Inhibition: The compound inhibits acetylcholinesterase activity by interacting with key residues in the enzyme’s active site, such as W286 and Y337.
Comparison with Similar Compounds
Phenanthridine: Another fused polycyclic aromatic compound with similar structural features but different biological activities.
Imidazo[1,2-a]pyridine: A related compound with a fused imidazole and pyridine ring, known for its use in medicinal chemistry.
Uniqueness: Imidazo[1,2-f]phenanthridine is unique due to its specific fusion of an imidazole ring with a phenanthridine moiety, which imparts distinct biological activities and chemical properties .
Properties
IUPAC Name |
imidazo[1,2-f]phenanthridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2/c1-2-7-13-11(5-1)12-6-3-4-8-14(12)17-10-9-16-15(13)17/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWNDUJCIYUZRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N4C2=NC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470814 | |
Record name | Imidazo[1,2-f]phenanthridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90470814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37694-95-4 | |
Record name | Imidazo[1,2-f]phenanthridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90470814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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